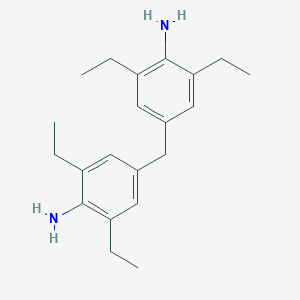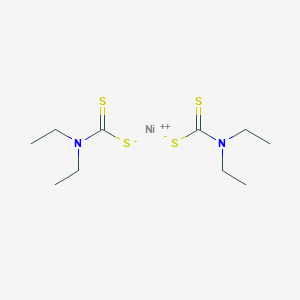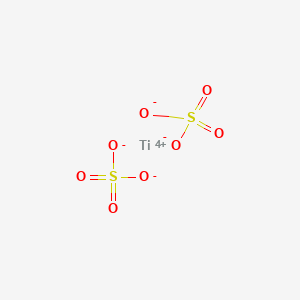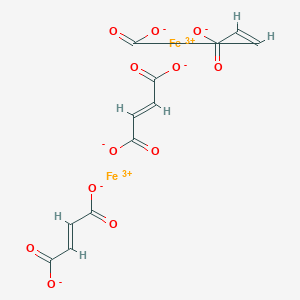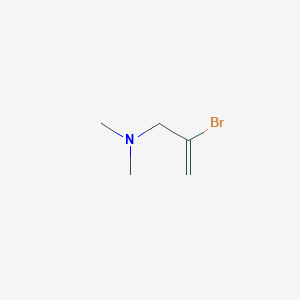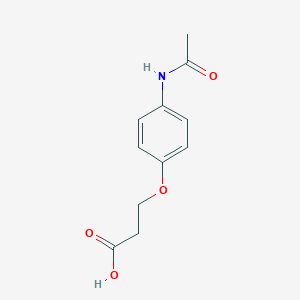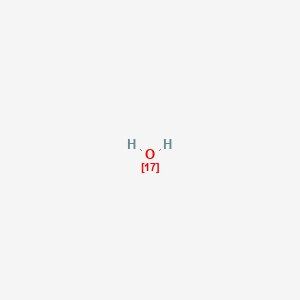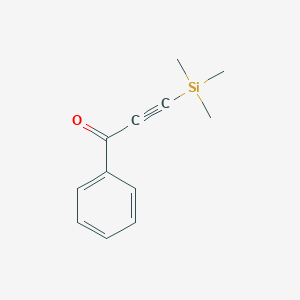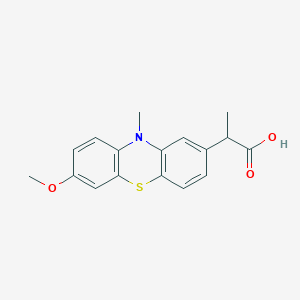![molecular formula C15H26 B083909 (1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene CAS No. 13971-66-9](/img/structure/B83909.png)
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene, commonly known as TCN or TMC-1a, is a naturally occurring compound found in certain plants. It has been the subject of scientific research due to its potential applications in medicine and other fields.
Wirkmechanismus
The mechanism of action of TCN is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It may also have an effect on the immune system and inflammatory response.
Biochemische Und Physiologische Effekte
TCN has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It may also have an effect on the immune system and cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TCN in lab experiments is its natural occurrence, which makes it readily available for study. However, the synthesis of TCN can be challenging, and its effects on different cell types and in vivo models may vary.
Zukünftige Richtungen
There are many potential future directions for research on TCN. One area of focus could be on its use in combination with other drugs or therapies for cancer treatment. It may also be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research could be done to better understand its mechanism of action and potential side effects.
Synthesemethoden
TCN can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a Grignard reagent to react with a cyclopropane ring, resulting in the formation of TCN.
Wissenschaftliche Forschungsanwendungen
TCN has been studied for its potential use in medicine, particularly in the treatment of cancer. Research has shown that TCN has anti-tumor properties and can inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
Eigenschaften
CAS-Nummer |
13971-66-9 |
|---|---|
Produktname |
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
(1aR,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11+,12-,13+,15+/m1/s1 |
InChI-Schlüssel |
MKGHZTWCWRGKCY-JYKNGBAOSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Kanonische SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



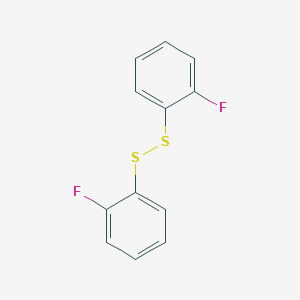
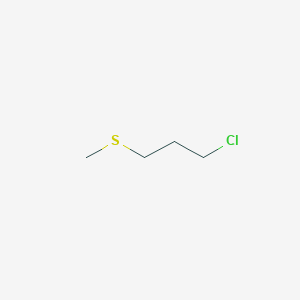
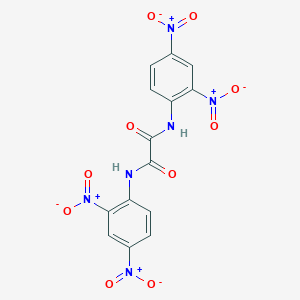
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
